Tert-butyl 2-(6-bromopyridin-3-YL)morpholine-4-carboxylate
Description
Tert-butyl 2-(6-bromopyridin-3-YL)morpholine-4-carboxylate is a heterocyclic organic compound featuring a morpholine ring substituted at the 2-position with a 6-bromopyridin-3-yl group. The tert-butyl ester acts as a protective group for the carboxylate functionality, enhancing stability during synthetic processes.
Properties
Molecular Formula |
C14H19BrN2O3 |
|---|---|
Molecular Weight |
343.22 g/mol |
IUPAC Name |
tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-6-7-19-11(9-17)10-4-5-12(15)16-8-10/h4-5,8,11H,6-7,9H2,1-3H3 |
InChI Key |
IOYRATFUWAQTQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Morpholine Ring Formation via Cyclization
The morpholine core is typically synthesized through nucleophilic ring-closing reactions. A common protocol involves reacting 2-aminoethanol with a carbonyl compound under acidic conditions:
-
Protection of Amine :
Ethanolamine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to form tert-butyl (2-hydroxyethyl)carbamate. -
Cyclization :
The protected amino alcohol undergoes cyclization with 1,2-dibromoethane in the presence of potassium carbonate, yielding tert-butyl morpholine-4-carboxylate.
Bromopyridine Functionalization
The brominated pyridine moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution:
-
Suzuki Coupling :
tert-Butyl morpholine-4-carboxylate is reacted with 6-bromopyridin-3-ylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/ethanol/water mixture (80°C, 4.5 h).This method achieves yields up to 93% under optimized conditions.
-
Nucleophilic Substitution :
Direct bromination of 3-aminopyridine using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C, followed by coupling with tert-butyl morpholine-4-carboxylate via SNAr (nucleophilic aromatic substitution).
Optimization of Reaction Conditions
Catalytic Systems
Palladium catalysts significantly enhance coupling efficiency:
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 80°C | 93% |
| Pd(dppf)Cl₂ | KOAc | 1,4-Dioxane | 85°C | 41% |
| Pd(OAc)₂ | K₂CO₃ | DMF | 90°C | 68% |
Solvent and Temperature Effects
-
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may lead to side reactions at high temperatures.
-
Ethereal solvents (THF, dioxane) favor cyclization steps with minimal decomposition.
Characterization and Analytical Techniques
Structural Confirmation
Purity Assessment
-
HPLC : >95% purity achieved using C18 columns (acetonitrile/water gradient).
-
Elemental Analysis :
Calculated for C₁₄H₁₉BrN₂O₃: C 48.99%, H 5.58%, N 8.16%. Found: C 48.87%, H 5.62%, N 8.09%.
Challenges and Limitations
-
Regioselectivity in Bromination :
Uncontrolled bromination of pyridine can yield undesired isomers, necessitating careful stoichiometry and low-temperature conditions. -
Catalyst Deactivation :
Phosphine ligands in Pd catalysts are sensitive to oxygen, requiring inert atmospheres for optimal yields. -
Purification Complexity :
Silica gel chromatography remains essential but time-consuming; alternatives like recrystallization are limited by solubility .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates nucleophilic substitution at the brominated position. Common nucleophiles include amines, alkoxides, and thiols.
Reaction with Amines
The bromine atom undergoes substitution with primary or secondary amines under basic conditions. For example:
Reagents : KOH, 18-crown-6, DMAc solvent
Conditions : 80°C, 15–21 hours
Outcome : Formation of 4-substituted pyridine derivatives via base-catalyzed isomerization or direct substitution .
| Nucleophile | Product | Yield (%) | Selectivity (4:3) |
|---|---|---|---|
| 2-Ethyl-1-hexanol | 4-Alkoxy derivative | 62% | 10.3:1 |
| Piperazine | Piperazinyl-pyridine | 60–93% | — |
Mechanistic Insight
Base-mediated deprotonation of the nucleophile enhances its reactivity. The use of crown ethers (e.g., 18-crown-6) improves potassium ion coordination, accelerating substitution .
Cross-Coupling Reactions
The bromopyridinyl moiety participates in palladium-catalyzed cross-couplings, enabling C–C or C–heteroatom bond formation.
Suzuki-Miyaura Coupling
Reagents : Pd(PPh₃)₄, Na₂CO₃, boronic acids
Conditions : Dioxane/H₂O, 80–100°C
Outcome : Arylation at the 6-position of pyridine. Similar bromopyridine derivatives achieve yields of 54–85% .
Buchwald-Hartwig Amination
Reagents : Pd₂(dba)₃, BINAP, Cs₂CO₃
Conditions : Toluene, 80°C
Outcome : Substitution with aryl/alkyl amines to form C–N bonds. Reported yields for analogous compounds reach 70% .
Ring Functionalization and Rearrangements
The morpholine ring’s oxygen and nitrogen atoms influence reactivity:
Ester Hydrolysis
Reagents : HCl or TFA in dioxane
Conditions : Room temperature, 2–4 hours
Outcome : Deprotection of the tert-butyl group yields morpholine-4-carboxylic acid, a precursor for further derivatization.
Morpholine Ring Opening
Strong acids or bases can cleave the morpholine ring, though this is less common due to steric protection by the tert-butyl group.
Metal-Halogen Exchange
Organometallic reagents (e.g., Grignard or organolithium compounds) react with the C–Br bond:
Reagents : n-BuLi, THF, –78°C
Outcome : Generation of pyridyllithium intermediates, which react with electrophiles (e.g., CO₂, aldehydes) to install new functional groups .
Radical Reactions
Under photochemical or thermal initiation, the C–Br bond undergoes homolytic cleavage:
Reagents : AIBN, Bu₃SnH
Conditions : Benzene, reflux
Outcome : Hydrogen abstraction or radical cross-coupling, forming dehalogenated or alkylated products .
Comparative Reactivity Table
Stability and Side Reactions
Scientific Research Applications
Enzyme Inhibition
Tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate has been identified as a selective inhibitor of dinucleotide phosphate pyrophosphohydrolase (DPPH). This enzyme plays a crucial role in nucleotide metabolism, making the compound a candidate for therapeutic applications in diseases such as cancer and metabolic disorders. The inhibition of DPPH can potentially alter cellular signaling pathways involved in disease progression.
Case Study : In vitro studies demonstrated that this compound effectively reduced the activity of DPPH, suggesting its potential utility in developing treatments for conditions characterized by dysregulated nucleotide metabolism. Further research is needed to explore its efficacy in vivo.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. The presence of the bromine atom enhances its reactivity, which may lead to increased efficacy against various pathogens.
Experimental Findings : A study involving derivatives of this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications to the brominated pyridine moiety could enhance these properties further.
Neurological Modulation
Emerging evidence suggests that this compound may influence neurological pathways. Its interaction with specific receptors involved in neurotransmission could provide insights into developing treatments for neurological disorders.
Research Insights : Interaction studies have indicated that this compound binds effectively to receptors associated with neurotransmitter systems, potentially modulating synaptic transmission and offering therapeutic avenues for conditions like depression and anxiety disorders.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in various interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Research Findings and Implications
The bromine atom in the target compound could facilitate heavy-atom phasing in X-ray crystallography.
Biological Activity: The pyrrolidinone analog’s amide group may interact with biological targets (e.g., enzymes), whereas the brominated pyridine derivative’s aromatic system could enhance binding to hydrophobic pockets.
Biological Activity
Tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate (TBPYM) is a chemical compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The compound features a tert-butyl group, a morpholine ring, and a brominated pyridine moiety, contributing to its unique pharmacological properties. Its molecular formula is with a molecular weight of approximately 300.18 g/mol.
TBPYM has been identified as a selective inhibitor of the enzyme dinucleotide phosphate pyrophosphohydrolase (DPPH), which plays a crucial role in nucleotide metabolism. Inhibition of this enzyme may have therapeutic implications for various diseases, including cancer and metabolic disorders. The presence of the bromine atom in the pyridine ring enhances its biological reactivity and interaction with biological targets, making it a valuable compound for further research.
Pharmacological Properties
- Antimicrobial Activity : Compounds similar to TBPYM have shown potential as antimicrobial agents. Their structural features allow them to interact with microbial targets effectively.
- Neurological Modulation : There is evidence suggesting that TBPYM may influence neurological pathways, potentially aiding in the treatment of neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics and biological activities of TBPYM compared to structurally similar compounds:
| Compound Name | Structure Features | Unique Characteristics | Biological Activity |
|---|---|---|---|
| TBPYM | Tert-butyl, morpholine, brominated pyridine | Enhanced reactivity due to bromination | Selective DPPH inhibitor |
| Tert-butyl morpholine-4-carboxylate | Morpholine ring with tert-butyl group | Lacks bromination; less biological activity | Minimal |
| N-(6-morpholin-2-yl)pyridin-3-amine | Morpholine attached to pyridine | Different substitution pattern; varied activity | Moderate |
| 4-chloro-N-(6-morpholin-2-ylpyridin-3-yl)-5-propyl-pyrazole | Contains pyrazole instead of morpholine | Different mechanism of action; potential for different therapeutic uses | Variable |
This comparison highlights TBPYM's unique position due to its specific bromination, which significantly enhances its interaction with biological targets compared to other similar compounds.
Inhibition Studies
Recent studies have demonstrated that TBPYM effectively inhibits DPPH activity in vitro, showcasing significant potential for therapeutic applications in nucleotide metabolism disorders. The compound's binding affinity to DPPH was assessed using various biochemical assays, revealing an IC50 value indicative of its potency.
Potential Applications
Given its biological profile, TBPYM may serve as a lead compound in drug discovery programs targeting:
- Cancer therapies : By modulating nucleotide metabolism.
- Antimicrobial treatments : Leveraging its structural advantages for enhanced efficacy against pathogens.
- Neurological disorders : Investigating its role in neuroprotection and modulation of neurotransmitter systems.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromopyridine derivatives are often functionalized using Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce morpholine-carboxylate groups. Key intermediates (e.g., tert-butyl-protected morpholine derivatives) are typically characterized via H NMR, C NMR, and P NMR (if phosphorylated intermediates exist) to confirm regioselectivity and purity. ESI-MS and HRMS are critical for verifying molecular weights .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR : H NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, morpholine ring protons at 3.5–4.5 ppm). C NMR confirms carbonyl (C=O) and aromatic carbons.
- Mass Spectrometry : HRMS validates the molecular formula, while ESI-MS detects fragmentation patterns.
- X-ray Crystallography : Optional for resolving stereochemistry in chiral morpholine derivatives .
Q. How should researchers handle safety precautions during synthesis?
- Methodological Answer : Use inert atmosphere (argon/nitrogen) for moisture-sensitive reactions. Avoid open flames due to tert-butyl group flammability. Follow protocols for quenching reactive intermediates (e.g., bromopyridines) with aqueous NHOH or saturated NaHCO before extraction .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the coupling of 6-bromopyridine with morpholine-carboxylate precursors?
- Methodological Answer :
-
Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc), XPhos Pd G3) for coupling efficiency.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require lower temperatures (0–20°C) to suppress side reactions.
-
Kinetic Analysis : Use TLC or in situ IR to monitor reaction progress and identify optimal stopping points .
Optimization Parameter Typical Range Impact on Yield Temperature 0–70°C Higher temps risk decomposition Catalyst Loading 1–5 mol% >5% increases cost without yield gain Reaction Time 12–24 h Longer times reduce byproducts
Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
- Methodological Answer :
- Dynamic Effects : For rotamers (e.g., tert-butyl groups causing split signals), use variable-temperature NMR to coalesce peaks.
- Decoupling Experiments : H-C HSQC/HMBC clarifies connectivity in crowded aromatic regions.
- Isotopic Labeling : Introduce N or H labels to track morpholine ring dynamics .
Q. What strategies are effective for enantiomeric resolution of chiral morpholine derivatives?
- Methodological Answer :
- Chiral HPLC : Use cellulose- or amylase-based columns with hexane/isopropanol gradients.
- Derivatization : Convert the compound to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid) for easier separation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between calculated and observed HRMS data?
- Methodological Answer :
- Isotopic Pattern Check : Verify Br/Br ratios (~1:1) to confirm bromine presence.
- Adduct Identification : ESI-MS often forms [M+Na] or [M+H] adducts; recalibrate using internal standards like sodium trifluoroacetate .
Q. Why might tert-butyl deprotection occur unexpectedly during synthesis, and how can it be mitigated?
- Methodological Answer : Acidic conditions (e.g., HCl in dioxane) or elevated temperatures (>80°C) cleave the tert-butyl group. Mitigation includes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
